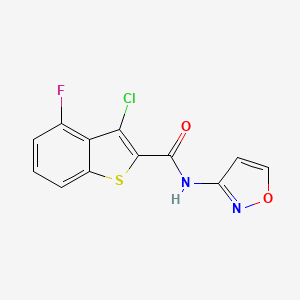

![molecular formula C19H23N3O3S2 B4619531 3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-3-pyridinylbenzenesulfonamide](/img/structure/B4619531.png)

3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-3-pyridinylbenzenesulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-[(4-Methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-3-pyridinylbenzenesulfonamide and related compounds often involves multi-step chemical processes that may include chlorination, ammonolysis, condensation, and purification steps. For example, compounds like 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide have been synthesized using 4-hydroxy-3-pyridinesulfuric acid as the raw material, with improvements in chlorization, condensation, and purification processes resulting in a total yield of 75% (Zhang De-jun, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[(4-Methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-3-pyridinylbenzenesulfonamide has been studied using methods like X-ray crystallography. These studies reveal detailed information about bond lengths, bond angles, and the overall conformation of the molecules. For instance, the crystal and molecular structures of related compounds have been determined, showcasing the importance of hydrogen bonds in molecular packing in crystals (L. Kuleshova & V. Khrustalev, 2000).

Chemical Reactions and Properties

The chemical reactions of piperidine derivatives, including sulfonamide compounds, can involve rearrangements, esterification, and catalytic reduction. These reactions highlight the reactivity and versatility of these compounds in chemical synthesis. For example, N-phenylacetyl-2- and 4-pyridinesulfonamide 1-oxides can undergo rearrangement reactions to form α-phenyl-2- and 4-pyridineacetic acid 1-oxides respectively (T. Naito, R. Dohmori, & T. Kotake, 1964).

Aplicaciones Científicas De Investigación

Piperidine Derivatives in Medicinal Chemistry

Piperidine derivatives are widely recognized for their versatility in drug discovery, serving as key scaffolds for the synthesis of compounds targeting central nervous system (CNS) disorders among others. These derivatives, including those with sulfonamide groups, are explored for their potential in creating new therapeutics due to their structural diversity and ability to modulate pharmacokinetic and pharmacodynamic profiles (Li Petri et al., 2021). The review by Li Petri et al. highlights the significance of the pyrrolidine ring, a core element in piperidine chemistry, underscoring the scaffold's contribution to the stereochemistry of molecules and its impact on biological activity.

Sulfonamide Compounds in Drug Development

Sulfonamide derivatives, closely related to the compound , have been integral in the development of functional molecules and pharmaceuticals. A review of the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide demonstrates the chemical versatility and pharmaceutical value of sulfonamide moieties. These compounds have found applications across organic synthesis and in the pharmaceutical industry, suggesting a broad utility that could extend to 3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-3-pyridinylbenzenesulfonamide (Kyosuke Kaneda, 2020).

Applications in Treating Central Nervous System Disorders

Functional chemical groups in heterocycles, such as those present in piperidine and sulfonamide derivatives, have been identified as promising leads for synthesizing compounds with CNS activity. These functional groups contribute to the discovery of novel CNS drugs, addressing diseases with high unmet medical needs while minimizing adverse effects associated with traditional CNS therapeutics (Saganuwan, 2017).

Propiedades

IUPAC Name |

3-(4-methylpiperidine-1-carbonyl)-4-methylsulfanyl-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S2/c1-14-7-10-22(11-8-14)19(23)17-12-16(5-6-18(17)26-2)27(24,25)21-15-4-3-9-20-13-15/h3-6,9,12-14,21H,7-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDKKJHCYQOBLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CN=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4619461.png)

![3-(3-acetylphenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4619465.png)

![N-[2-(4-morpholinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4619473.png)

![2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B4619495.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(2-methoxyphenoxy)-5-nitrophenyl]benzamide](/img/structure/B4619512.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B4619517.png)

![3-[2-{2-[acetyl(phenyl)amino]vinyl}-5-(ethoxycarbonyl)-1-ethyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B4619543.png)

![N-(3-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4619545.png)

![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4619553.png)

![2-[1-(3-methyl-2-buten-1-yl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4619560.png)

![N-{[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzamide](/img/structure/B4619564.png)

![N-{2-[5-(acetylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B4619570.png)

![4-(3-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B4619573.png)